An In-depth Technical Guide to 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine: Physicochemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine: Physicochemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, structural features, a detailed synthesis protocol, and its potential biological activities.
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in drug discovery, forming the core of several marketed drugs.[1][2] This bicyclic heterocyclic system is known to exhibit a wide range of biological activities, including anticancer and antifungal properties.[3][4] The compound 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine, belonging to this class, is a subject of growing interest for its potential therapeutic applications. This guide aims to provide a detailed technical resource for researchers working with this and related compounds.
Physicochemical Properties and Structure
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
| Property | Value | Source/Method |
| CAS Number | 881040-64-8 | [5][6] |
| Molecular Formula | C₁₅H₁₃ClN₂ | Calculated |
| Molecular Weight | 256.73 g/mol | Calculated |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Poorly soluble in water (predicted) | [5] |
| pKa | Not available | N/A |
Structure:
The chemical structure of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine is characterized by a fused imidazo[1,2-a]pyridine ring system. A chlorine atom is substituted at the 6-position of the pyridine ring, and a 2,5-dimethylphenyl group is attached to the 2-position of the imidazole ring.
Chemical Structure:
Synthesis of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
The synthesis of 2-aryl-6-chloroimidazo[1,2-a]pyridines is most commonly achieved through a variation of the Tschitschibabin reaction.[7][8][9][10][11] This involves the condensation of a substituted 2-aminopyridine with an α-haloketone. For the synthesis of the title compound, the key starting materials are 5-chloro-2-aminopyridine and 2-bromo-1-(2,5-dimethylphenyl)ethanone.[4]
Experimental Protocol (Adapted)
This protocol is an adapted general procedure for the synthesis of 2-aryl-6-chloroimidazo[1,2-a]pyridines.
Step 1: Synthesis of 2-bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 75840-13-0)
This intermediate can be synthesized by the bromination of 1-(2,5-dimethylphenyl)ethanone.
Materials:
-
1-(2,5-dimethylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
Dissolve 1-(2,5-dimethylphenyl)ethanone in CCl₄.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(2,5-dimethylphenyl)ethanone, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Materials:
-
5-Chloro-2-aminopyridine
-
2-bromo-1-(2,5-dimethylphenyl)ethanone
-
Anhydrous ethanol or other suitable solvent
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-aminopyridine in anhydrous ethanol.
-
Add an equimolar amount of 2-bromo-1-(2,5-dimethylphenyl)ethanone to the solution.
-
Reflux the reaction mixture for several hours until completion (monitored by TLC). The reaction progress can be followed by the formation of a precipitate.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm are expected for the protons on the imidazo[1,2-a]pyridine core and the dimethylphenyl ring. The coupling patterns will be indicative of their relative positions.
-
Methyl Protons: Two singlets are anticipated for the two methyl groups on the phenyl ring, likely in the region of 2.2-2.5 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm) corresponding to the carbons of the bicyclic system and the phenyl ring.
-
Methyl Carbons: Signals for the two methyl carbons are expected in the aliphatic region (around 20 ppm).
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C=C and C=N stretching: In the region of 1450-1650 cm⁻¹.
-
C-Cl stretching: Typically observed in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.73 g/mol ).
-
An isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would be expected.
Potential Biological Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a remarkable range of biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[3][14][16][27] Their mechanisms of action are diverse and can include:
-
Inhibition of Protein Kinases: Targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[27]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting tumor growth.[3]
Diagram of Potential Anticancer Mechanism:
Caption: Potential anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.
Antifungal Activity
Several imidazo[1,2-a]pyridine derivatives have also shown promising antifungal activity against various fungal strains, including species of Candida and Aspergillus.[1][5][12][28][29][30] The mechanism of antifungal action is still under investigation but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Conclusion
6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical routes, and its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests a high potential for significant pharmacological activity. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
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